1-(2,3,4-trifluorophenyl)ethan-1-ol
Description
1-(2,3,4-Trifluorophenyl)ethan-1-ol (CAS: 886761-76-8) is a fluorinated aromatic alcohol with the molecular formula C₈H₇F₃O and a molecular weight of 176.136 g/mol. Its structure features a phenyl ring substituted with three fluorine atoms at the 2-, 3-, and 4-positions, with a hydroxyl group attached to the adjacent carbon (Figure 1). The compound is characterized by its electron-withdrawing trifluorophenyl group, which significantly influences its physicochemical properties, including acidity, solubility, and reactivity. It is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to the stability and bioavailability imparted by fluorine substituents .
Properties
CAS No. |
1340441-08-8 |
|---|---|
Molecular Formula |
C8H7F3O |
Molecular Weight |
176.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3,4-Trifluorophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2,3,4-trifluorophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds under mild conditions and yields the desired alcohol product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary based on cost, availability, and environmental considerations. Optimization of reaction conditions, such as temperature and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3,4-Trifluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2,3,4-trifluorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can lead to the formation of 1-(2,3,4-trifluorophenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(2,3,4-trifluorophenyl)ethyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).
Major Products:
Oxidation: 1-(2,3,4-Trifluorophenyl)ethanone.
Reduction: 1-(2,3,4-Trifluorophenyl)ethane.
Substitution: 1-(2,3,4-Trifluorophenyl)ethyl chloride.
Scientific Research Applications
1-(2,3,4-Trifluorophenyl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated analogs of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,3,4-trifluorophenyl)ethan-1-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
The following analysis compares 1-(2,3,4-trifluorophenyl)ethan-1-ol with structurally analogous aryl ethanols, focusing on substituent effects, physicochemical properties, and applications.
Structural and Electronic Comparisons
Substituent Position and Electronic Effects
- This compound: The fluorine atoms at the 2-, 3-, and 4-positions create a strong electron-withdrawing effect, increasing the acidity of the hydroxyl group (estimated pKa ~10–12) compared to non-fluorinated analogs. The adjacent substitution pattern introduces steric hindrance and polarizes the phenyl ring, enhancing dipole interactions .
- 1-(2,4,6-Trifluorophenyl)ethan-1-ol (CAS: 1568193-05-4): This isomer has symmetrical fluorine substitution, leading to reduced steric strain but similar electronic effects. Its acidity is comparable, but its crystalline packing may differ due to symmetry .
- 1-(4-Chlorophenyl)ethan-1-ol (CAS: N/A): The single chlorine atom at the para position provides moderate electron withdrawal, resulting in lower acidity (pKa ~12–14) and reduced polarity compared to trifluorinated analogs .
- 1-(4-Methoxyphenyl)ethan-1-ol (CAS: N/A): The electron-donating methoxy group decreases acidity (pKa ~15–17) and enhances water solubility due to hydrogen bonding .
Molecular Weight and Polarity
| Compound | Molecular Formula | Molecular Weight (g/mol) | Polarity (LogP)* |
|---|---|---|---|
| This compound | C₈H₇F₃O | 176.14 | ~1.8–2.2 |
| 1-(4-Chlorophenyl)ethan-1-ol | C₈H₉ClO | 156.61 | ~1.5–1.8 |
| 1-(4-Methoxyphenyl)ethan-1-ol | C₉H₁₂O₂ | 152.19 | ~0.9–1.2 |
| 1-Phenylethan-1-ol | C₈H₁₀O | 122.17 | ~1.3–1.6 |
*Estimated based on substituent contributions.
Physicochemical Properties
Solubility and Boiling/Melting Points
- This compound : Low water solubility (<1 g/L) due to high lipophilicity from fluorine atoms. Expected melting point: 65–80°C (similar to analogs in ) .
- 1-(4-Methoxyphenyl)ethan-1-ol : Higher water solubility (~5–10 g/L) due to the methoxy group’s polarity. Melting point: ~40–50°C .
Stability and Reactivity
- The trifluorophenyl group in this compound enhances stability against oxidation and enzymatic degradation, making it suitable for pharmaceutical intermediates.
- In contrast, 1-(4-Chlorophenyl)ethan-1-ol is more prone to nucleophilic substitution at the chlorine site, limiting its utility in stable formulations .
Biological Activity
1-(2,3,4-trifluorophenyl)ethan-1-ol, also known as trifluorophenyl ethanol, is an organic compound characterized by its molecular formula . The presence of a trifluoromethyl group significantly enhances its lipophilicity and metabolic stability, making it an intriguing candidate for various biological applications. This article explores the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.
The trifluoromethyl group in this compound influences its binding affinity to specific biological targets such as enzymes and receptors. This property suggests potential utility in drug discovery and development. Research indicates that the compound may enhance the pharmacokinetic properties of pharmaceutical agents derived from it.
Enzymatic Interactions
Studies have shown that this compound can act as a substrate or inhibitor for various enzymes. For instance, it has been involved in biotransformation processes where recombinant E. coli strains catalyze the reduction of related compounds to produce chiral building blocks for neuroprotective agents . The enzymatic activity is assessed through absorbance variations at specific wavelengths, indicating the compound's role in metabolic pathways.
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of this compound. The compound exhibits selective activity against certain pathogens, potentially making it a candidate for developing new antimicrobial agents. A study demonstrated that derivatives containing the trifluoromethyl group showed enhanced activity against Chlamydia species compared to their non-fluorinated counterparts .
Case Study 1: Neuroprotective Compound Synthesis
In a notable study, researchers utilized this compound as a chiral building block for synthesizing a neuroprotective compound. The process involved whole-cell catalysis using recombinant E. coli, which successfully produced the desired product with high enantioselectivity (over 99%) and yield (99%) under optimized conditions .
Case Study 2: Antichlamydial Activity
Another research effort focused on the antichlamydial activity of compounds derived from this compound. The study found that derivatives with the trifluoromethyl group exhibited superior activity against Chlamydia compared to other structural analogs lacking this substituent. The results underscored the importance of electron-withdrawing groups in enhancing biological efficacy .
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics and biological activities of this compound compared to structurally similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
